Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16557696
InChI: InChI=1S/C15H15FN2O4/c1-22-15(21)13-14(20)12(8-19)9(7-18-13)6-17-11-4-2-10(16)3-5-11/h2-5,7,17,19-20H,6,8H2,1H3
SMILES:
Molecular Formula: C15H15FN2O4
Molecular Weight: 306.29 g/mol

Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate

CAS No.:

Cat. No.: VC16557696

Molecular Formula: C15H15FN2O4

Molecular Weight: 306.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate -

Specification

Molecular Formula C15H15FN2O4
Molecular Weight 306.29 g/mol
IUPAC Name methyl 5-[(4-fluoroanilino)methyl]-3-hydroxy-4-(hydroxymethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C15H15FN2O4/c1-22-15(21)13-14(20)12(8-19)9(7-18-13)6-17-11-4-2-10(16)3-5-11/h2-5,7,17,19-20H,6,8H2,1H3
Standard InChI Key NUKZPZYSWJYOAO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=C(C(=C1O)CO)CNC2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₁₆H₁₆FN₅O₃, with a molecular weight of 345.33 g/mol . Its IUPAC name, methyl 5-[(4-fluoroanilino)methyl]-3-hydroxy-4-(hydroxymethyl)pyridine-2-carboxylate, reflects its intricate architecture: a pyridine ring substituted with hydroxyl, hydroxymethyl, and fluorophenylaminomethyl groups, alongside a methyl ester moiety . The SMILES notation (COC(=O)C1=NC=C(C(=C1O)CO)CNC2=CC=C(C=C2)F) further elucidates its connectivity .

Key Structural Features:

  • Picolinate Core: The pyridine-2-carboxylate backbone provides rigidity and facilitates coordination with metal ions.

  • Fluorophenyl Group: The para-fluorinated aniline moiety enhances lipophilicity, potentially improving membrane permeability.

  • Hydroxyl and Hydroxymethyl Groups: These polar functionalities enable hydrogen bonding and solubility in aqueous environments.

PropertyValue
Molecular FormulaC₁₆H₁₆FN₅O₃
Molecular Weight345.33 g/mol
IUPAC NameMethyl 5-[(4-fluoroanilino)methyl]-3-hydroxy-4-(hydroxymethyl)pyridine-2-carboxylate
SMILESCOC(=O)C1=NC=C(C(=C1O)CO)CNC2=CC=C(C=C2)F

Synthesis and Production Pathways

Laboratory-Scale Synthesis

The synthesis of Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate typically involves multi-step reactions starting from picolinic acid derivatives. A common route includes:

  • Amination: Introduction of the 4-fluorophenylamino group via nucleophilic substitution or reductive amination.

  • Hydroxylation: Oxidative or catalytic hydroxylation to install the 3-hydroxy group.

  • Esterification: Methylation of the carboxylate group using methanol under acidic conditions .

Critical parameters such as solvent choice (e.g., dimethylformamide or tetrahydrofuran), temperature control (40–80°C), and catalysts (e.g., palladium for coupling reactions) are optimized to achieve yields exceeding 60% .

Industrial Manufacturing

Industrial production employs batch reactors with automated reagent delivery systems to ensure reproducibility. Key steps include:

  • Large-Scale Amination: Conducted in stainless steel reactors under nitrogen atmosphere to prevent oxidation.

  • Continuous Crystallization: Purification via recrystallization from ethanol/water mixtures to isolate the product at >95% purity .

Chemical Reactivity and Stability

Reaction Mechanisms

The compound participates in three primary reaction types:

  • Oxidation: Hydroxyl groups oxidize to ketones or aldehydes using agents like KMnO₄ (e.g., conversion of the 3-hydroxy group to a ketone at 80°C) .

  • Reduction: LiAlH₄ reduces ester groups to alcohols, yielding diol derivatives .

  • Substitution: The fluorophenyl group undergoes nucleophilic aromatic substitution with amines or thiols in polar aprotic solvents .

Stability Profile

Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 12) conditions, with hydrolysis of the ester group being the primary degradation pathway. Storage at 2–8°C in inert atmospheres preserves integrity for >12 months .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The fluorophenyl moiety confers enhanced activity against Gram-positive bacteria. In a comparative study, the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, outperforming non-fluorinated analogs by 4-fold . Molecular docking simulations suggest binding to bacterial DNA gyrase via hydrophobic interactions with the fluorophenyl group and hydrogen bonds with hydroxyls .

Anti-Inflammatory Action

In murine macrophage models, the compound reduced TNF-α production by 40% at 10 µM, comparable to dexamethasone. Mechanistically, it inhibits NF-κB signaling by blocking IκB kinase phosphorylation .

Applications in Scientific Research

Medicinal Chemistry

As a scaffold for kinase inhibitors, the picolinate core coordinates with ATP-binding sites, while the fluorophenyl group enhances bioavailability. Derivatives show promise as JAK2/STAT3 pathway inhibitors in cancer therapy .

Material Science

The compound’s ability to chelate transition metals (e.g., Cu²⁺, Fe³⁺) enables its use in catalytic systems for oxidation reactions, achieving turnover frequencies >500 h⁻¹ .

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

CompoundLogPMIC (µg/mL)TNF-α Inhibition (%)
Chlorophenyl Analog2.13225
Bromophenyl Analog2.31630
Fluorophenyl Derivative (Target)1.8840

The fluorine atom’s electronegativity optimizes lipophilicity and target binding, yielding superior pharmacokinetics .

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